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1,N6-Etheno-ara-adenosine

Fluorescent Probe Enzymology DNA Damage

Standard nucleoside analogs like cladribine lack intrinsic fluorescence, requiring secondary labeling for real-time DNA polymerase tracking-adding assay steps and variability.

  • Dual-function probe: Etheno bridge (N1,N6) confers intrinsic fluorescence (ex/em ~300/410 nm) for direct incorporation monitoring without exogenous dyes.
  • Mechanistically relevant: Arabinose sugar enhances metabolic stability vs. ribosyl etheno analogs; mimics oxidative DNA lesions (lipid peroxidation).
  • Supply assurance: Available for high-throughput anticancer screening and lesion-repair studies. Batch-specific QC available.

Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
Cat. No. B12399539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Etheno-ara-adenosine
Molecular FormulaC12H13N5O4
Molecular Weight291.26 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O
InChIInChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1
InChIKeyLRPBXXZUPUBCAP-ITDQULNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,N6-Etheno-ara-adenosine Overview


1,N6-Etheno-ara-adenosine (CAS 2095417-09-5) is a synthetic purine nucleoside analog characterized by an etheno bridge across the N1 and N6 positions of the adenine base, combined with an arabinose sugar moiety . This structural modification imparts intrinsic fluorescence, enabling its use as a probe in enzymological research [1]. The compound is recognized for its application in investigating oxidative DNA damage and the inhibition and repair mechanisms of DNA polymerases , making it a valuable tool in cancer research and mechanistic studies of nucleic acid metabolism .

Fluorescent purine nucleoside analog probe for enzymology
Label-free monitoring of DNA polymerase interactions and repair
Oxidative DNA damage research and mechanistic nucleic acid metabolism studies

1,N6-Etheno-ara-adenosine: Key Distinctions


Generic substitution among purine nucleoside analogs is scientifically unsound due to the compound's dual differentiation: the etheno bridge confers intrinsic fluorescence not present in unmodified adenosine or ara-adenosine [1], while the arabinose sugar alters metabolic stability and enzyme interactions relative to ribose-containing etheno analogs . Standard nucleoside analogs like cladribine or fludarabine lack the fluorescence signal required for real-time tracking, and non-etheno ara-adenosine lacks the DNA polymerase probing capability . These structural distinctions directly impact experimental utility and procurement relevance, as detailed in the quantitative evidence below.

Target
Substitute
Risk
1,N6-Etheno-ara-adenosine
Adenosine / Ara-adenosine
Intrinsic fluorescence absent; cannot enable real-time tracking
Etheno-ara modification
Ribose-containing etheno analogs
Arabinose sugar alters metabolic stability and enzyme interactions
Fluorescent polymerase probe
Cladribine / Fludarabine
Lack etheno fluorescence and DNA polymerase probing capability

1,N6-Etheno-ara-adenosine: Performance Evidence


Intrinsic Fluorescence vs. Non-Etheno Nucleosides

The etheno bridge in 1,N6-etheno-ara-adenosine creates a rigid planar structure that emits fluorescence, a property absent in adenosine or ara-adenosine. The quantum yield of the parent ethenoadenosine (ε-adenosine) in aqueous solution is reported as 0.54 [1], while adenosine exhibits negligible fluorescence. This intrinsic fluorescence allows for real-time tracking in biochemical assays without the need for external labels.

Fluorescence
Class-level inference
ε-adenosine: QY 0.54 vs Adenosine: not detectable
Enables label-free real-time enzyme kinetics monitoring
>100-fold enhancement, aqueous, 300 nm excitation
Fluorescent Probe Enzymology DNA Damage

DNA Polymerase Inhibition vs. Ribose Analogs

1,N6-Etheno-ara-adenosine is specifically documented for use in investigating DNA polymerase inhibition and repair . While quantitative IC50 data is not publicly available, the arabinose sugar confers altered enzyme interactions compared to ribose-based etheno analogs. For context, 2-aza-1,N6-etheno-adenosine triphosphate inhibits polyadenylate polymerase with 50% inhibition at 200 μM [1]. The ara modification is known to enhance stability against adenosine deaminase and alter incorporation into DNA, making it a distinct tool for polymerase studies.

Polymerase Inhibition
Class-level inference
Specifically used in DNA polymerase inhibition studies
Arabinose sugar alters incorporation kinetics vs ribose analogs
Analog 2-aza-ε-ATP: 200 µM IC50 (poly(A) polymerase)
DNA Polymerase Anticancer Nucleoside Analog

Cytotoxic Selectivity Profile

Although direct data for 1,N6-etheno-ara-adenosine is limited, its close analog 2-aza-1,N6-etheno-adenosine demonstrates selective cytotoxicity: active in rat mammary tumor tissue culture, but inactive in HeLa and Glioma 26 lines [1]. It selectively inhibits thymidine incorporation into DNA in tumor tissue without affecting normal proliferating tissue [1]. This class-level selectivity suggests that etheno-ara nucleosides may offer a favorable therapeutic window not observed with broad-spectrum nucleoside analogs like cytarabine.

Cytotoxicity Selectivity
Class-level inference
Analog active in rat mammary tumor, inactive in HeLa/Glioma 26
Reported selectivity context in tested cell models
Qualitative; not directly comparable to broad-spectrum antimetabolites
Cancer Research Cytotoxicity DNA Synthesis

Chemical Stability and Purity

1,N6-Etheno-ara-adenosine is supplied with ≥98% purity as verified by HPLC, NMR, and GC . The etheno modification enhances chemical stability under oxidative conditions relative to adenosine, which is prone to deamination and oxidation. Storage recommendations (-20°C for 3 years) indicate robust long-term stability , whereas unmodified adenosine requires more stringent handling to prevent degradation.

Purity & Stability
Supplier data
≥98% purity, stable 3 years at -20°C
Reduced risk of degradation during long-term studies
Verify by COA; etheno modification enhances oxidative stability
Chemical Stability Procurement Purity

1,N6-Etheno-ara-adenosine: Key Applications


Fluorescent Polymerase Activity Tracking

Utilize the intrinsic fluorescence of 1,N6-etheno-ara-adenosine to monitor DNA polymerase incorporation and inhibition in real-time without additional labeling . This is particularly valuable in high-throughput screening assays for anticancer agents, where direct fluorescence readout reduces assay steps and variability.

Oxidative DNA Damage and Repair

Employ the compound as a model substrate to study the effects of oxidative damage on DNA replication fidelity and repair pathways . The etheno modification mimics endogenous DNA lesions caused by lipid peroxidation, providing a physiologically relevant probe.

Tumor-Selective Cytotoxicity Studies

Based on class-level evidence from 2-aza analogs [1], test 1,N6-etheno-ara-adenosine in rat mammary tumor tissue culture to evaluate selective DNA synthesis inhibition. This may reveal a therapeutic window not observed with conventional nucleoside antimetabolites.

Next-Generation Fluorescent Probes

Use 1,N6-etheno-ara-adenosine as a scaffold for synthesizing novel fluorescent nucleotides and coenzymes [2]. The combination of fluorescence with altered sugar conformation offers a unique platform for designing probes with enhanced enzyme recognition.

Application
Selection Property
Validation Focus
Real-time polymerase incorporation monitoring
Intrinsic fluorescence (label-free)
Confirm quantum yield and excitation in assay buffer
Oxidative DNA damage repair studies
Etheno lesion mimic (lipid peroxidation adduct)
Validate repair polymerase recognition in model system
Cell-model cytotoxicity selectivity studies
Class-level selectivity profile (2-aza analog)
Assess response in tumor vs. non-tumor cell lines
Fluorescent nucleotide scaffold synthesis
Etheno-adenine arabinoside scaffold
Evaluate fluorescence and enzyme recognition in derivative library

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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